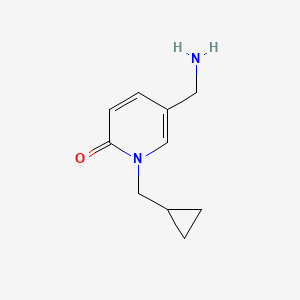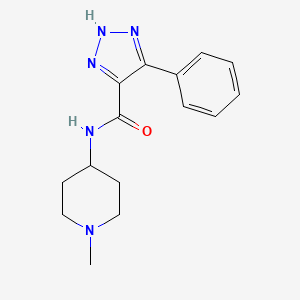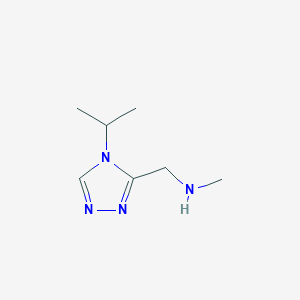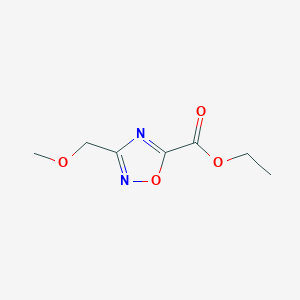![molecular formula C17H27N3O2 B2587412 2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2097869-42-4](/img/structure/B2587412.png)
2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The synthesis of complex heterocyclic compounds, such as pyrrolidines, piperidines, and pyridazines, is a significant area of research. For instance, Boto et al. (2001) describe a mild procedure for synthesizing 2,3-disubstituted pyrrolidines and piperidines via one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which is a method that could potentially be applied to or inspired by the synthesis of complex molecules like the one (Boto, Hernández, de Leon, & Suárez, 2001).
Pharmacological Applications
Research on novel adrenoceptor antagonists with complex structures, including tricyclic heterocycles like pyrrolodipyridazines, demonstrates the potential pharmacological applications of such molecules. Barlocco et al. (1999) synthesized a novel tricyclic heterocyclic system that showed high potency and some selectivity for alpha1a and alpha1d subtypes, indicating the potential for developing new therapeutic agents (Barlocco, Cignarella, Montesano, Leonardi, Mella, & Toma, 1999).
Antifungal and Antibacterial Agents
The discovery of new antifungal and antibacterial agents is another application area. For example, Alécio et al. (1998) identified a new pyrrolidine amide with antifungal activity from Piper hispidum leaves, underscoring the potential of structurally complex molecules for addressing infectious diseases (Alécio, da Silva Bolzani, Young, Kato, & Furlan, 1998).
Anticonvulsant Properties
Compounds with structures similar to the one have been explored for their anticonvulsant properties. Georges et al. (1989) examined the crystal structures of anticonvulsant compounds, providing insights into the structural and electronic properties relevant to their pharmacological activity. This research could offer a foundation for investigating the anticonvulsant potential of related compounds (Georges, Vercauteren, Evrard, & Durant, 1989).
Eigenschaften
IUPAC Name |
2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14-4-5-16(21)20(18-14)12-15-6-10-19(11-7-15)13-17(22)8-2-3-9-17/h4-5,15,22H,2-3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVVUKMYZGMIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587346.png)
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![3-(3-Fluorophenyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2587348.png)
![2-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2587349.png)

![N-[3-[4-(4-Hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2587351.png)

